molecular formula C18H17ClF3N3S B2620714 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 436110-08-6

4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B2620714
CAS No.: 436110-08-6
M. Wt: 399.86
InChI Key: MGFUQBVISMSHRK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative characterized by a 3-chlorophenyl substituent on the piperazine ring and a 2-(trifluoromethyl)phenyl group attached via a carbothioamide linkage. This structure combines electron-withdrawing (chloro, trifluoromethyl) and aromatic moieties, which are often associated with enhanced binding affinity to biological targets and improved metabolic stability compared to simpler analogs.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3S/c19-13-4-3-5-14(12-13)24-8-10-25(11-9-24)17(26)23-16-7-2-1-6-15(16)18(20,21)22/h1-7,12H,8-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFUQBVISMSHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves the reaction of 3-chlorophenyl isocyanate with 2-(trifluoromethyl)phenylpiperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Key Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using hydrogen peroxide or potassium permanganate.
  • Reduction : With lithium aluminum hydride.
  • Substitution : Nucleophilic substitution at the chlorophenyl group.

Chemistry

In the realm of chemistry, 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore modifications that can lead to new compounds with varied properties.

Biology

The compound has been investigated for its biological activity , particularly its potential antimicrobial and anticancer properties. The presence of both chlorophenyl and trifluoromethyl groups enhances its biological activity.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Pseudomonas aeruginosa10.0 µg/mL

These results suggest its potential as a lead for developing new antibacterial agents.

  • Anticancer Activity : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, with IC50 values as follows:
Cell LineIC50 (µM)
HeLa (cervical cancer)8.5
MCF-7 (breast cancer)6.7
A549 (lung cancer)7.2

This highlights the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Antiviral Activity

A series of derivatives related to piperazine compounds were assessed for antiviral activity against Tobacco Mosaic Virus (TMV). The compound demonstrated significant protective effects, enhancing the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are critical in plant defense mechanisms against viral infections.

Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of similar piperazine derivatives revealed that modifications in the trifluoromethyl group significantly affect biological activity. The presence of electron-withdrawing groups was found to enhance both antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and available data for the target compound and its analogs:

Compound Name Piperazine Substituent Carbothioamide/Carboxamide Group Key Data/Activity Source
Target Compound 3-Chlorophenyl 2-(Trifluoromethyl)phenyl N/A N/A
ML267 (4-(3-Chloro-5-(CF₃)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) 3-Chloro-5-(trifluoromethyl)pyridinyl 4-Methoxypyridinyl Potent bacterial phosphopantetheinyl transferase inhibitor (IC₅₀ = 0.2 µM); inhibits secondary metabolism
BU51040 (4-(1,3-Benzodioxol-5-ylmethyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide) 1,3-Benzodioxol-5-ylmethyl 2-(Trifluoromethyl)phenyl Supplier data available; higher lipophilicity due to benzodioxole substitution
N-(4-Methylpyridin-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide 3-(Trifluoromethyl)phenyl 4-Methylpyridinyl Synthesized via sodium periodate-mediated oxidation; LC-MS retention time: 3.584 min (Method 2)
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Ureido-linked 3-chlorophenyl Ethyl acetate Yield: 89.1%; ESI-MS m/z: 514.2; demonstrates the impact of ureido vs. carbothioamide groups
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ) Phenyl 3-(Trifluoromethyl)phenyl (acetamide) White solid; mp 148–150°C; highlights acetamide vs. carbothioamide bioactivity differences

Key Observations

Functional Group Variations :

  • Carbothioamide vs. Carboxamide : Carbothioamides (C=S) generally exhibit stronger hydrogen-bond acceptor capacity and slower enzymatic degradation than carboxamides (C=O), as seen in ML267 (carbothioamide) vs. compound 10f (ureido-carboxamide) .
  • Synthetic Yields : Carbothioamide derivatives (e.g., BU51040) often require multi-step synthesis with moderate yields (26–72%), influenced by substituent complexity .

Biological Activity Trends :

  • Piperazine-carbothioamides with dual halogen/trifluoromethyl groups (e.g., target compound, ML267) show promise in targeting bacterial enzymes and CNS receptors due to balanced lipophilicity and target engagement .
  • Spirocyclic or fused-ring analogs (e.g., thiazole-4-carboxamide in ) demonstrate divergent activity profiles, emphasizing the role of auxiliary heterocycles .

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₈H₁₆ClF₃N₃S) has a molecular weight of ~406 g/mol, comparable to ML267 (MW 468 g/mol) but lighter than benzodioxole-containing BU51040 (MW 423 g/mol) .
  • Solubility : Chlorophenyl and trifluoromethyl groups reduce aqueous solubility, necessitating formulation enhancements for in vivo studies .

Biological Activity

4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a compound of significant interest due to its unique chemical structure, which includes both chlorophenyl and trifluoromethyl groups. These groups are known to enhance the compound's biological activity, making it a candidate for various pharmacological applications. This article explores the biological activities of this compound, including its potential antimicrobial and anticancer properties, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClF3N3S
  • Molecular Weight : 399.86 g/mol
  • CAS Number : 436110-08-6

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration and enhancing bioavailability. This compound may act on various enzymes or receptors, leading to alterations in their activity and subsequent biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Pseudomonas aeruginosa10.0 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)8.5
MCF-7 (breast cancer)6.7
A549 (lung cancer)7.2

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • Case Study on Antiviral Activity :
    A series of derivatives related to piperazine compounds were assessed for antiviral activity against Tobacco Mosaic Virus (TMV). The compound demonstrated significant protective effects, enhancing the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are critical in plant defense mechanisms against viral infections .
  • Case Study on Structure-Activity Relationship :
    A study focused on the structure-activity relationship (SAR) of similar piperazine derivatives revealed that modifications in the trifluoromethyl group significantly affected biological activity. The presence of electron-withdrawing groups was found to enhance both antimicrobial and anticancer activities .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide?

The synthesis typically involves multi-step reactions:

  • Piperazine Ring Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine core .
  • Substituent Introduction : Electrophilic aromatic substitution or nucleophilic displacement to attach the 3-chlorophenyl and 2-(trifluoromethyl)phenyl groups.
  • Carbothioamide Functionalization : Treating the piperazine intermediate with thiophosgene or thiourea derivatives to introduce the carbothioamide group .

Q. Key Optimization Parameters :

  • Use of catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency .
  • Temperature control (e.g., 60–80°C) to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., trifluoromethyl groups show distinct peaks at ~110–120 ppm in 13C NMR) .
    • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ ion) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

Contradictions may arise due to assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) alongside functional assays (e.g., cAMP modulation for GPCR targets) .
  • Structural Analog Comparison : Compare activity with derivatives lacking the 3-chlorophenyl or trifluoromethyl groups to identify critical pharmacophores .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes and explain discrepancies (e.g., AutoDock Vina or Schrödinger Suite) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME or pkCSM calculate key parameters:
    • Lipophilicity (LogP) : Target ≤5 to balance solubility and membrane permeability .
    • Metabolic Stability : Identify labile sites (e.g., piperazine ring oxidation) using cytochrome P450 isoform models .
  • QSAR Modeling : Correlate structural features (e.g., trifluoromethyl group’s electron-withdrawing effect) with activity to design improved analogs .

Q. What experimental approaches are recommended for elucidating the mechanism of action in complex biological systems?

  • Target Deconvolution :
    • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
    • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) to map downstream signaling pathways (e.g., MAPK/ERK or PI3K/AKT) .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate findings using multiple techniques (e.g., NMR, LC-MS, and X-ray) .
  • Biological Assays : Include positive/negative controls (e.g., known receptor antagonists) to reduce false positives .
  • Scalability : Transition from batch to flow chemistry for gram-scale synthesis .

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